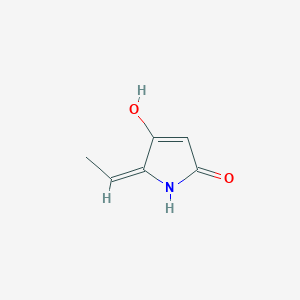![molecular formula C11H16O2S B15209955 (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 61295-48-5](/img/structure/B15209955.png)
(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol: is a compound belonging to the class of furan derivatives. It has a molecular formula of C11H16O2S and a molecular weight of 212.31 g/mol . This compound is characterized by the presence of a furan ring substituted with a methyl group and a thiol group, which is attached to a cyclohexanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran-3-thiol with cyclohexanone under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the thiol group attacks the carbonyl carbon of cyclohexanone, followed by protonation to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is used as a flavoring agent and preservative in food products. Its antimicrobial properties help in extending the shelf life of food items .
Mechanism of Action
The mechanism of action of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in inflammatory and microbial processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
2-Methylfuran-3-thiol: Shares the furan ring and thiol group but lacks the cyclohexanol moiety.
Cyclohexanol: Contains the cyclohexanol moiety but lacks the furan ring and thiol group.
2-Methylfuran: Contains the furan ring and methyl group but lacks the thiol group and cyclohexanol moiety.
Uniqueness: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is unique due to the combination of the furan ring, thiol group, and cyclohexanol moiety in its structure. This unique combination imparts specific chemical and biological properties that are not observed in the individual components .
Properties
CAS No. |
61295-48-5 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
(1R,2R)-2-(2-methylfuran-3-yl)sulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C11H16O2S/c1-8-10(6-7-13-8)14-11-5-3-2-4-9(11)12/h6-7,9,11-12H,2-5H2,1H3/t9-,11-/m1/s1 |
InChI Key |
YXLBHVCXQRTBKK-MWLCHTKSSA-N |
Isomeric SMILES |
CC1=C(C=CO1)S[C@@H]2CCCC[C@H]2O |
Canonical SMILES |
CC1=C(C=CO1)SC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


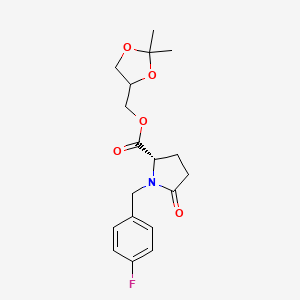

![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
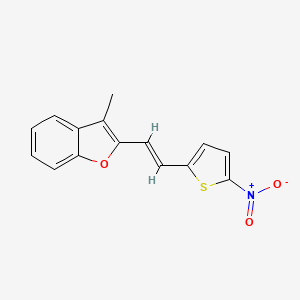


![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
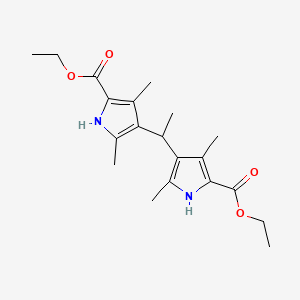
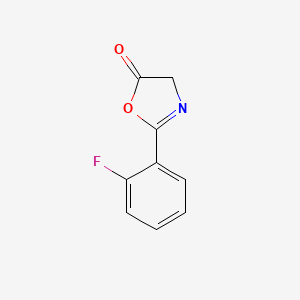
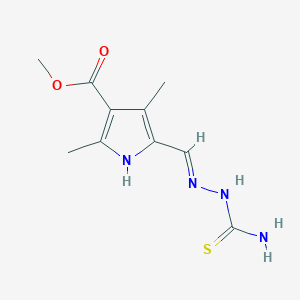
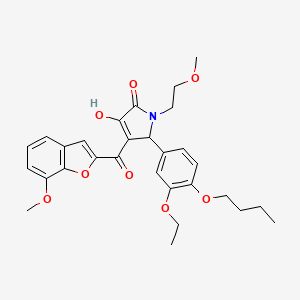
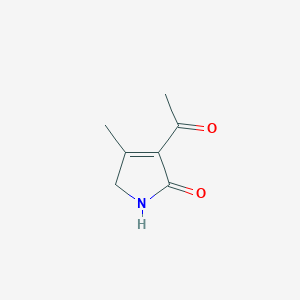
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
